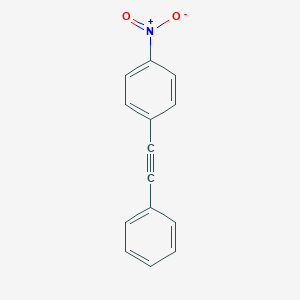

1-Nitro-4-phenylethynyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCIMYGAABSRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393640 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-30-9 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Nitro-4-phenylethynyl-benzene

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Nitro-4-phenylethynyl-benzene, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and materials.[1] The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes.

The most prevalent and well-documented method for synthesizing this compound is the Sonogashira cross-coupling reaction.[2][3] This reaction typically involves the coupling of an aryl halide (commonly 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene) with phenylacetylene (B144264) in the presence of a palladium catalyst and, frequently, a copper(I) co-catalyst.[2][3] The reaction is generally carried out under mild conditions, making it a versatile and widely used method.[2]

Core Synthesis Pathway: The Sonogashira Coupling Reaction

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The general scheme for the synthesis of this compound via this method is as follows:

Caption: Generalized Sonogashira coupling for this compound synthesis.

Quantitative Data Summary

The efficiency of the Sonogashira coupling for the synthesis of this compound is influenced by various factors including the choice of catalyst, solvent, base, and reaction temperature. The following tables summarize quantitative data from several reported procedures.

Table 1: Sonogashira Coupling Reaction Conditions and Yields

| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 (3 mol%) | - | TBAF·3H2O (3 equiv) | - | 80 | - | - | [4] |

| Aryl Iodide | Pd(0)@TpPa-1 | - | K2CO3 | Dry MeOH | 105 | 6 | 74 | [5] |

| 1-Iodo-4-nitrobenzene | Pd(OAc)2 (3 mol%) | - | DABCO (6 mol%) | - | - | - | High TON | [6] |

| 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 (0.005 equiv) | - | - | Ionic Liquid | 55 | 3 | 86 | [7][8] |

| 1-Iodo-4-nitrobenzene | - | Copper(I) iodide | Triethylamine | - | 20 | 24 | 100 | [9] |

Experimental Protocols

Below are detailed experimental methodologies for key synthesis pathways of this compound.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling in Ionic Liquid

-

Reactants and Reagents:

-

1-Iodo-4-nitrobenzene (0.5 mmol)

-

Phenylacetylene (1.5 equiv)

-

PdCl2(PPh3)2 (0.005 equiv)

-

Tetrabutylphosphonium 4-ethoxyvalerate (ionic liquid solvent, 0.8 mL)[7]

-

-

Procedure:

-

In a 4 mL screw-cap vial, combine 1-iodo-4-nitrobenzene, phenylacetylene, PdCl2(PPh3)2, and the ionic liquid.[7]

-

Stir the mixture at 55 °C for 3 hours.[7]

-

After cooling, partition the mixture between water and an organic solvent for extraction.[7]

-

The product can be isolated with a reported yield of 86%.[8]

-

Protocol 2: Copper-Free Sonogashira Coupling with a Heterogeneous Catalyst

-

Reactants and Reagents:

-

Aryl Iodide (3.0 mmol)

-

Phenylacetylene (3.3 mmol)

-

K2CO3 (829 mg, 6 mmol)

-

Pd(0)@TpPa-1 (15 mg, 9.62 × 10-3 mmol of Pd)

-

Dry MeOH (10 mL)[5]

-

-

Procedure:

-

Charge a two-neck round bottom flask with the aryl iodide, phenylacetylene, and K2CO3 in dry MeOH.[5]

-

Bubble nitrogen gas through the solution for 30 minutes.[5]

-

Add the Pd(0)@TpPa-1 catalyst.[5]

-

Stir the reaction mixture at 105 °C for 6 hours.[5]

-

After the specified time, cool the mixture to room temperature and filter to isolate the product.[5]

-

The reported yield for 1-Nitro-4-(phenylethynyl)benzene using this method is 74%.[5]

-

Protocol 3: Modified Copper- and Amine-Free Sonogashira Coupling

-

Reactants and Reagents:

-

1-Iodo-4-nitrobenzene (0.5 mmol)

-

Phenylacetylene (0.6 mmol)

-

PdCl2(PPh3)2 (3 mol%)

-

TBAF·3H2O (3 equiv)[4]

-

-

Procedure:

-

Combine the aryl halide, alkyne, PdCl2(PPh3)2, and TBAF·3H2O in a suitable flask.[4]

-

Stir the mixture under a nitrogen atmosphere at 80 °C until the starting material is consumed, as monitored by TLC.[4]

-

Upon completion, wash the mixture with water and extract with ether.[4]

-

Evaporate the solvent and purify the residue by flash column chromatography to obtain the final product.[4]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via a Sonogashira coupling reaction.

Caption: A typical experimental workflow for Sonogashira synthesis and purification.

Characterization Data

The final product, this compound, is typically a yellow solid.[5][10]

-

Melting Point: 106-108 °C[10], 117-119 °C[11], 120-121 °C[5]

-

¹H NMR (CDCl₃): δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H) ppm[10]

-

¹³C NMR (CDCl₃): δ 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53 ppm[10]

-

HRMS (EI+): calcd for C₁₄H₉NO₂ [M]+ 223.0633; found 223.0631[10]

References

- 1. lookchem.com [lookchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. rsc.org [rsc.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Nitro-4-phenylethynyl-benzene: Synthesis, Properties, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-phenylethynyl-benzene is a nitroaromatic compound featuring a benzene (B151609) ring substituted with a nitro group and a phenylethynyl group.[1] Its rigid, conjugated structure and the presence of the electron-withdrawing nitro group make it an intriguing molecule for materials science and as a synthetic building block.[1] While its direct biological applications are not yet extensively explored, the broader class of nitro-containing compounds has a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion on its potential relevance in drug discovery and development based on the activities of structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point (°C) | 106 - 121 | [1][4] |

| Molecular Formula | C₁₄H₉NO₂ | [5] |

| Molecular Weight ( g/mol ) | 223.23 | [5] |

| Exact Mass (Da) | 223.063328530 | [5] |

| Storage Temperature | Room Temperature | [6] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H) | [1] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53 | [1] |

| FT-IR (neat, cm⁻¹) | 3082, 3103, 2925, 2215, 1591, 1510, 1494, 1345, 1335, 1309, 1286, 1105, 858, 764, 689 | [1] |

| High-Resolution Mass Spectrometry (HRMS) (EI+) | Calculated for C₁₄H₉NO₂ [M]⁺: 223.0633; Found: 223.0631 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-iodo-4-nitrobenzene).

Experimental Protocol: Sonogashira Cross-Coupling Reaction

This protocol is a consolidation of methodologies reported in the literature.[1][4]

Materials:

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(0)@TpPa-1)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Base (e.g., Triethylamine (TEA), K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-iodo-4-nitrobenzene (1.0 equivalent).

-

Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., THF or MeOH).

-

Addition of Reagents: To the stirred solution, add the base (e.g., TEA, 2.0 equivalents). Sequentially add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equivalents) and copper(I) iodide (0.04 equivalents) to the reaction mixture.

-

Addition of Phenylacetylene: Add phenylacetylene (1.2 equivalents) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 105 °C) for the required duration (typically 6-24 hours), monitoring the progress by thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be filtered off. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[3] The purified product can be further recrystallized from a suitable solvent like methanol.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Relevance to Drug Development and Future Directions

While there is a significant body of research on the synthesis and physicochemical properties of this compound, a notable gap exists in the literature regarding its specific biological activities. No dedicated studies on its cytotoxicity, pharmacological profile, or interaction with specific signaling pathways have been identified. However, the structural motifs present in this molecule suggest potential avenues for investigation in drug discovery.

The nitroaromatic group is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antiparasitic agents. The mechanism of action of many nitroaromatic drugs involves the bioreduction of the nitro group to generate reactive nitrogen species, which can induce cellular damage in target cells or pathogens.[1]

The phenylethynyl moiety imparts rigidity and can participate in various non-covalent interactions within biological targets. Diarylalkyne scaffolds, such as the one present in this compound, are of interest in medicinal chemistry. For instance, derivatives of nitrotolans (a related structural class) have been investigated for their potential as anticancer agents.

Given the established biological relevance of both the nitroaromatic and phenylethynyl groups, this compound represents a valuable, yet underexplored, scaffold for drug discovery. Future research should focus on a systematic evaluation of its biological properties.

Proposed Future Research Workflow

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible compound with well-defined chemical and physical properties. Its synthesis is straightforward, primarily relying on the robust Sonogashira coupling reaction. While its biological profile remains to be elucidated, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and begin the biological exploration of this promising molecule. Further investigation into its cytotoxicity, antimicrobial properties, and effects on cellular signaling pathways is highly encouraged to unlock its full potential in the field of drug discovery.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute toxicity and mutagenesis of three metabolites mixture of nitrobenzene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation and theoretical study on the anti-inflammatory mechanism of 1-nitro-2-phenylethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Aromatic Enigma: A Technical Guide to C14H9NO2 Isomers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromatic compounds with the chemical formula C14H9NO2, focusing on the two primary isomers: 1-aminoanthraquinone (B167232) and 2-aminoanthraquinone (B85984). This document furnishes detailed IUPAC nomenclature, experimental protocols for their synthesis and analysis, quantitative biological data, and a visualization of key signaling pathways implicated in their activity. This comprehensive resource is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

IUPAC Nomenclature and Chemical Properties

The chemical formula C14H9NO2 predominantly corresponds to two structural isomers of amino-substituted anthraquinones. Anthraquinone (B42736) itself is an aromatic organic compound with the formula C14H8O2.[1] The addition of an amino group (NH2) results in the following isomers:

-

1-Aminoanthraquinone: The IUPAC name for this compound is 1-aminoanthracene-9,10-dione .[2] It is characterized by an amino group at the C1 position of the anthraquinone core.

-

2-Aminoanthraquinone: The IUPAC name for this compound is 2-aminoanthracene-9,10-dione .[3] In this isomer, the amino group is located at the C2 position of the anthraquinone framework.

A summary of their key chemical identifiers and properties is presented in Table 1.

| Property | 1-Aminoanthraquinone | 2-Aminoanthraquinone |

| IUPAC Name | 1-aminoanthracene-9,10-dione[2] | 2-aminoanthracene-9,10-dione[3] |

| CAS Number | 82-45-1[2] | 117-79-3[3] |

| Molecular Formula | C14H9NO2[2] | C14H9NO2[3] |

| Molecular Weight | 223.23 g/mol [2] | 223.23 g/mol [3] |

| Appearance | Reddish-brown crystalline solid[4] | Red needle-like crystals or dark brown granular solid.[5] |

| Solubility | Soluble in organic solvents like ethanol, benzene, and chloroform; sparingly soluble in water.[4] | Soluble in acetone, benzene, chloroform; slightly soluble in ethanol; insoluble in water.[5] |

Experimental Protocols

Synthesis of 1-Aminoanthraquinone

A common method for the synthesis of 1-aminoanthraquinone involves the reduction of 1-nitroanthraquinone (B1630840).

Protocol: Reduction of 1-Nitroanthraquinone

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-nitroanthraquinone in an appropriate solvent, such as N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Introduce hydrogen gas into the reaction mixture under controlled pressure and temperature. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The product, 1-aminoanthraquinone, can then be precipitated, collected by filtration, and dried.

Synthesis of 2-Aminoanthraquinone

2-Aminoanthraquinone can be synthesized from sodium anthraquinone-2-sulfonate.

Protocol: Ammonolysis of Sodium Anthraquinone-2-sulfonate

-

Reaction Mixture: Combine sodium anthraquinone-2-sulfonate with a concentrated aqueous ammonia (B1221849) solution in an autoclave.

-

Heating: Heat the mixture under pressure to a temperature of approximately 180-200°C for several hours.

-

Cooling and Isolation: After the reaction period, allow the autoclave to cool. The 2-aminoanthraquinone product will precipitate out of the solution.

-

Purification: Filter the crude product and wash it sequentially with water, dilute hydrochloric acid, and a sodium carbonate solution to remove impurities. The final product is then dried.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of aminoanthraquinone isomers can be determined using reversed-phase HPLC.

Protocol: HPLC Analysis of Aminoanthraquinones

-

Chromatographic System: Utilize a reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acetic or formic acid) is typically used.

-

Detection: Detection is commonly performed using a UV-Vis detector at a wavelength where the compounds exhibit strong absorbance.

-

Quantification: Prepare standard solutions of known concentrations of the aminoanthraquinone isomers to generate a calibration curve. The concentration of the analyte in a sample can then be determined by comparing its peak area to the calibration curve.

Biological Activity and Genotoxicity

Aminoanthraquinones have been investigated for their biological activities, including potential anticancer and mutagenic properties. Their genotoxicity is a critical aspect for consideration in drug development.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol: Ames Test for Aminoanthraquinones

-

Bacterial Strains: Use histidine-requiring (his-) mutant strains of Salmonella typhimurium.

-

Test Compound Exposure: Expose the bacterial strains to various concentrations of the aminoanthraquinone isomer in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Evaluation: Count the number of revertant colonies (his+), which have regained the ability to synthesize histidine. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Quantitative Mutagenicity Data

| Compound | Ames Test Result | Metabolic Activation (S9) |

| 1-Aminoanthraquinone | Reported as mutagenic in some studies | Can be mutagenic with and without S9 |

| 2-Aminoanthraquinone | Generally considered mutagenic | Can be mutagenic with and without S9 |

Signaling Pathways in Biological Activity

The biological effects of aminoanthraquinones, particularly their potential anticancer activity, are mediated through the modulation of specific cellular signaling pathways.

Induction of Apoptosis via ROS/JNK Signaling Pathway

Some anthraquinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Caption: ROS/JNK-mediated apoptotic pathway.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Certain anthraquinone derivatives can also influence the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to autophagy and enhance the efficacy of chemotherapeutic agents.

Caption: PI3K/AKT/mTOR signaling pathway modulation.

Conclusion

The C14H9NO2 aromatic isomers, 1-aminoanthraquinone and 2-aminoanthraquinone, are compounds of significant interest in medicinal chemistry and drug development. Their synthesis is well-established, and methods for their quantitative analysis are readily available. While they exhibit biological activities that could be harnessed for therapeutic purposes, their potential genotoxicity necessitates careful evaluation. Understanding their mechanisms of action, including their impact on key cellular signaling pathways such as the ROS/JNK and PI3K/AKT/mTOR pathways, is crucial for the rational design and development of novel drug candidates. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of these and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. exsyncorp.com [exsyncorp.com]

An In-depth Technical Guide on the Molecular Structure of 1-Nitro-4-phenylethynyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 1-Nitro-4-phenylethynyl-benzene (NPEB). NPEB is a diarylalkyne compound characterized by a nitro group and a phenylethynyl substituent on a benzene (B151609) ring.[1] Its rigid structure and electron-withdrawing nitro group make it a molecule of interest in materials science and as a versatile building block in organic synthesis, with potential applications in medicinal chemistry.[1] This document summarizes key quantitative data, details common experimental protocols for its preparation, and provides visualizations of its structure and synthetic pathway.

Molecular Structure and Properties

This compound, with the chemical formula C14H9NO2, consists of a phenyl group linked via an ethynyl (B1212043) bridge to a nitrated benzene ring.[2][3][4] The presence of the electron-withdrawing nitro group and the conjugated π-system influences its chemical reactivity and physical properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H9NO2 | [2][3][4] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 1942-30-9 | [2][3][4] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 117-121 °C | [5] |

Caption: 2D structure of this compound.

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 8.27-8.21 | m | 2H (aromatic, adjacent to NO₂) | [5] | |

| 7.71-7.66 | m | 2H (aromatic) | [5] | |

| 7.57-7.52 | m | 2H (aromatic) | [5] | |

| 7.40-7.38 | m | 3H (aromatic) | [6] |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 147.1 | C-NO₂ | [5] |

| 132.4 | Aromatic CH | [5] |

| 132.0 | Aromatic CH | [5] |

| 130.4 | Aromatic C | [5] |

| 129.5 | Aromatic CH | [5] |

| 128.7 | Aromatic CH | [5] |

| 123.8 | Aromatic CH | [5] |

| 122.3 | Aromatic C | [5] |

| 94.9 | Acetylenic C | [5] |

| 87.7 | Acetylenic C | [5] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2211 | C≡C stretch | [5] |

| 1508 | N-O asymmetric stretch | [5] |

| 1342 | N-O symmetric stretch | [5] |

| 854 | C-H out-of-plane bend | [5] |

Table 5: Mass Spectrometry Data

| m/z | Method | Assignment | Reference |

| 224.07120 | HRMS-DART | [M+H]⁺ | [5] |

Experimental Protocols

The most common method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

General Sonogashira Coupling Protocol

A typical experimental procedure for the synthesis of this compound is as follows:

-

Reaction Setup: To a two-neck round-bottom flask, add an aryl iodide (e.g., 1-iodo-4-nitrobenzene, 3.0 mmol), a terminal alkyne (e.g., phenylacetylene, 3.3 mmol), and a base (e.g., K₂CO₃, 6 mmol) in a suitable solvent (e.g., dry MeOH, 10 mL).[5]

-

Inert Atmosphere: Bubble nitrogen gas through the solution for 30 minutes to remove any dissolved oxygen.[5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(0)@TpPa-1, 15 mg) to the reaction mixture.[5]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 6 hours).[5]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The filtrate is then extracted with an organic solvent (e.g., CH₂Cl₂, 3 x 25 mL). The combined organic layers are washed with water and dried over anhydrous Na₂SO₄.[5]

-

Purification: The crude product is purified by recrystallization from a suitable solvent.[5]

Caption: Workflow of the Sonogashira coupling reaction.

Potential Biological Relevance

While specific biological activity data for this compound is limited, the presence of the nitroaromatic moiety suggests potential for biological interactions. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[7] The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells. This reduction can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage through oxidative stress or by covalently modifying macromolecules such as DNA and proteins.[7]

The diagram below illustrates a conceptual pathway for the bioactivation of a generic nitroaromatic compound, which could be a potential mechanism of action for this compound.

Caption: Potential bioactivation pathway of a nitroaromatic compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound to fully understand its potential in drug development.

Conclusion

This compound is a well-characterized molecule with established synthetic protocols. Its rigid, conjugated structure and the presence of a nitro group make it a subject of interest for further studies in materials science and medicinal chemistry. While its spectroscopic properties are well-documented, a detailed single-crystal X-ray diffraction study would provide valuable insights into its precise three-dimensional structure. Furthermore, a thorough investigation of its biological activities is warranted to explore its potential as a therapeutic agent. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Nitro-4-(phenylethynyl)benzene 97% | CAS: 1942-30-9 | AChemBlock [achemblock.com]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Nitro-4-phenylethynyl-benzene (CAS 1942-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-Nitro-4-phenylethynyl-benzene (CAS 1942-30-9). The document details its chemical and physical properties, provides in-depth spectroscopic data, and outlines detailed experimental protocols for its synthesis, primarily through Sonogashira cross-coupling reactions. While this compound holds potential as a building block in medicinal chemistry and material science, publicly available data on its specific biological activities, pharmacological profile, and mechanism of action is currently limited. This guide addresses this gap by providing a general overview of the biological relevance of nitroaromatic compounds, thereby offering a starting point for future research and development.

Chemical Information

This compound is an organic compound featuring a nitro group and a phenylethynyl substituent on a benzene (B151609) ring.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1]

Identification

| Parameter | Value |

| CAS Number | 1942-30-9 |

| IUPAC Name | 1-nitro-4-(2-phenylethynyl)benzene[2] |

| Synonyms | (4-Nitrophenylethynyl)benzene, 1-(Phenylethynyl)-4-nitrobenzene, 4-(Phenylethynyl)-1-nitrobenzene, 4-Nitro(ethynylenebisbenzene), Benzene, 1-nitro-4-(2-phenylethynyl)-[1] |

| Molecular Formula | C₁₄H₉NO₂[1][2] |

| Molecular Weight | 223.23 g/mol [2] |

| SMILES | C1=CC=C(C=C1)C#CC2=CC=C(C=C2)--INVALID-LINK--[O-][2] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Yellowish solid / White to Light yellow to Light orange powder to crystal | [3][4] |

| Melting Point | 117-121 °C | [4] |

| Storage Temperature | Room Temperature | [5] |

| Purity | >97% | [6] |

Spectroscopic Data

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 8.18 - 8.11 (m, 2H), 7.62 – 7.56 (m, 2H), 7.51 – 7.45 (m, 2H), 7.36 – 7.28 (m, 3H)[3] |

| ¹³C NMR | CDCl₃ | 147.11, 132.40, 131.98, 130.40, 129.41, 128.67, 123.77, 122.23, 94.84, 87.69[3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 2211 | C≡C stretch |

| 1508 | NO₂ asymmetric stretch |

| 1342 | NO₂ symmetric stretch |

| 854, 761, 686 | C-H bending (aromatic) |

Source:[3]

Mass Spectrometry

| Technique | m/z | Description |

| HRMS-DART | 224.07120 | [M+H]⁺ (Calculated for C₁₄H₁₀NO₂: 224.07115) |

Source:[3]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (an iodo- or bromo-nitrobenzene) in the presence of a palladium catalyst and a copper co-catalyst.

General Sonogashira Coupling Protocol

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A two-neck round-bottom flask is charged with the aryl iodide (e.g., 1-iodo-4-nitrobenzene, 1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and a ligand (if required). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Addition of Reagents: Phenylacetylene (1.2 mmol), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., methanol, THF, or DMF) are added to the flask.

-

Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated period (typically 6-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Example Experimental Protocol (Pd(0)@TpPa-1 catalyzed)

This protocol is adapted from a study utilizing a specific palladium catalyst.

-

Materials:

-

1-Iodo-4-nitrobenzene (3.0 mmol)

-

Phenylacetylene (3.3 mmol)

-

K₂CO₃ (6 mmol, 829 mg)

-

Pd(0)@TpPa-1 catalyst (15 mg)

-

Dry Methanol (10 mL)

-

-

Procedure:

-

A two-neck round-bottom flask was charged with 1-iodo-4-nitrobenzene, phenylacetylene, and K₂CO₃ in dry methanol.

-

Nitrogen gas was bubbled through the solution for 30 minutes.

-

The Pd(0)@TpPa-1 catalyst was added to the mixture.

-

The reaction mixture was stirred at 105 °C for 6 hours.

-

After cooling to room temperature, the mixture was filtered.

-

The product was extracted with CH₂Cl₂ (3 x 25 mL).

-

The combined organic layers were washed with water and dried over anhydrous Na₂SO₄.

-

The solvent was removed under reduced pressure, and the product was purified.

-

-

Yield: 74% (yellow solid).[7]

Biological Activity and Potential Applications in Drug Development

Current State of Knowledge for this compound

As of the date of this guide, there is a notable absence of published studies detailing the specific biological activities of this compound. While its synthesis is well-documented and it is commercially available, its pharmacological profile, including its mechanism of action, potential molecular targets, and efficacy in biological systems, remains to be elucidated. No information regarding its cytotoxicity, pharmacokinetics, or its effects on any signaling pathways has been found in the public domain.

General Biological Profile of Nitroaromatic Compounds

Despite the lack of specific data for the title compound, the broader class of nitroaromatic compounds has been extensively studied and exhibits a wide range of biological activities.[5] This information can provide a hypothetical framework for the potential applications of this compound.

-

Antimicrobial and Antiparasitic Activity: Many nitroaromatic compounds are used as antibiotics and antiparasitic agents.[8] Their mechanism of action often involves the reductive bioactivation of the nitro group by nitroreductase enzymes within the target organism.[7][8] This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as reactive nitrogen and oxygen species, which can lead to cellular damage and death.[7][8]

-

Anticancer Activity: The hypoxic environment of solid tumors makes them susceptible to hypoxia-activated prodrugs, a class that includes certain nitroaromatic compounds.[5] In low-oxygen conditions, the nitro group can be reduced to cytotoxic species that selectively kill cancer cells.

-

Vasodilatory Effects: Some organic nitrates function as prodrugs that release nitric oxide (NO), a potent vasodilator.[7]

-

Toxicity and Carcinogenicity: It is important to note that the same reductive activation that confers therapeutic effects can also lead to toxicity in host cells.[7] Some nitroaromatic compounds have been shown to be mutagenic or carcinogenic, which is a critical consideration in any drug development program.[7]

Future Directions for Research

Given the chemical tractability of this compound, future research could focus on:

-

Screening for Biological Activity: Evaluating the compound against a panel of cancer cell lines, bacteria, fungi, and parasites to identify any potential therapeutic areas.

-

Mechanism of Action Studies: If activity is identified, subsequent studies would be required to determine its molecular target and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and reduce potential toxicity.

-

Toxicological Profiling: A thorough assessment of the compound's safety profile is essential for any further development.

Logical Relationships in Synthesis

The synthesis of this compound and its analogs is a logical process that can be expanded to create a library of compounds for biological screening.

Caption: A logical workflow for the synthesis and screening of novel compounds.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes. While its direct biological applications are yet to be discovered, its structural motifs are present in a variety of bioactive molecules. This technical guide provides the foundational chemical knowledge necessary for researchers to explore the potential of this compound in drug discovery and development. Future investigations into its biological properties are warranted and could unveil novel therapeutic applications.

References

- 1. This compound | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-nitrophenyl)phenylacetylene: Core Characteristics for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitrophenyl)phenylacetylene, a diarylacetylene compound, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive alkyne moiety and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and reactivity of (4-nitrophenyl)phenylacetylene, with a focus on its applications in drug discovery and development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates key reaction pathways and a potential biological signaling pathway using logical diagrams to support researchers in leveraging this compound for novel therapeutic interventions.

Physicochemical Properties

(4-nitrophenyl)phenylacetylene is a light-yellow solid at room temperature. Its core characteristics are summarized in the table below, providing a foundational dataset for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | Predicted: 246.6 ± 23.0 °C | |

| Appearance | Light yellow solid | [3] |

| Solubility | Soluble in ethanol (B145695), ether, and chloroform. | [4] |

| UV-Vis (λmax) | 286 nm (in CH₂Cl₂) |

Spectroscopic Data

The structural identity of (4-nitrophenyl)phenylacetylene is unequivocally confirmed by various spectroscopic techniques. The following tables detail the key spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2.1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference(s) |

| 8.22 | d | 8.8 | 2H | Aromatic H (ortho to NO₂) | [2] |

| 7.67 | d | 8.4 | 2H | Aromatic H (meta to NO₂) | [2] |

| 7.58–7.55 | m | - | 2H | Phenyl H (ortho) | [2] |

| 7.41–7.38 | m | - | 3H | Phenyl H (meta, para) | [2] |

Table 2.2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 148.2 | C-NO₂ | [2] |

| 133.5 | Aromatic CH | [2] |

| 133.1 | Aromatic CH | [2] |

| 131.5 | Aromatic CH | [2] |

| 130.5 | Quaternary Aromatic C | [2] |

| 129.8 | Aromatic CH | [2] |

| 124.8 | Aromatic CH | [2] |

| 123.3 | Quaternary Aromatic C | [2] |

| 95.9 | Alkyne C | [2] |

| 88.8 | Alkyne C | [2] |

Table 2.3: FTIR Spectral Data (Characteristic Peaks)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2220 | Medium | C≡C stretch (disubstituted) |

| ~1595, ~1490 | Strong | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1345 | Strong | Symmetric NO₂ stretch |

Synthesis and Purification

The most prevalent and efficient method for the synthesis of (4-nitrophenyl)phenylacetylene is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for Sonogashira cross-coupling reactions.[2]

Materials:

-

1-Iodo-4-nitrobenzene (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Solvent (e.g., THF or DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.

-

Add the solvent and triethylamine, and stir the mixture until all solids are dissolved.

-

Add phenylacetylene dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A starting eluent of 5% ethyl acetate in hexane, gradually increasing to 10-20% ethyl acetate, will generally provide good separation.[5][6] The fractions should be monitored by TLC.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

-

Pour the slurry into a chromatography column and allow it to pack.

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield (4-nitrophenyl)phenylacetylene as a light-yellow solid.

Reactivity and Potential for Drug Development

The chemical reactivity of (4-nitrophenyl)phenylacetylene is dominated by its two functional groups: the alkyne and the nitro group. This dual functionality makes it a valuable precursor for the synthesis of a wide array of more complex molecules for drug discovery.

Reactions of the Alkyne Group: Cycloaddition

The alkyne moiety readily participates in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, which are prevalent in many biologically active compounds.

Reactions of the Nitro Group: Reduction

The nitro group can be readily reduced to an amino group, providing a gateway to a vast number of derivatives such as amides, sulfonamides, and ureas. This transformation is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[3][8]

Materials:

-

(4-nitrophenyl)phenylacetylene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (4-nitrophenyl)phenylacetylene in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 4-ethynylaniline derivative can be further purified by column chromatography if necessary.

Biological Significance and Signaling Pathways

Derivatives of (4-nitrophenyl)phenylacetylene have shown promise as anticancer agents. For instance, related bis-coumarin derivatives containing a 4-nitrophenyl moiety have been found to induce apoptosis in cancer cells by modulating the p53-mediated apoptotic pathway through the generation of reactive oxygen species (ROS).[9][10] The p53 tumor suppressor protein plays a critical role in cell cycle regulation and apoptosis in response to cellular stress, such as that induced by ROS.

This pathway highlights a potential mechanism of action for novel anticancer drugs derived from (4-nitrophenyl)phenylacetylene. The ability to generate ROS within cancer cells, leading to the activation of the intrinsic apoptotic pathway, is a sought-after characteristic in cancer therapy.

Conclusion

(4-nitrophenyl)phenylacetylene is a highly valuable and versatile scaffold for the development of novel therapeutics. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis and diverse reactivity, make it an attractive starting point for medicinal chemistry campaigns. The ability to readily modify both the alkyne and nitro functionalities allows for the generation of large and diverse compound libraries for biological screening. The demonstrated potential of its derivatives to induce apoptosis in cancer cells underscores the promise of this chemical entity in the development of next-generation anticancer agents. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize (4-nitrophenyl)phenylacetylene in their drug discovery and development endeavors.

References

- 1. 1-Nitro-4-phenylethynyl-benzene | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The Chemistry of Phenylacetylene: From Fundamentals to Applications (2026 Ultimate Guide) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. rsc.org [rsc.org]

- 6. Chromatography [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Nitro-4-phenylethynyl-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Nitro-4-phenylethynyl-benzene (C₁₄H₉NO₂), a molecule of interest in organic synthesis and materials science.[1] This document collates data from various studies, presenting it in a structured format for ease of reference and comparison. Detailed experimental methodologies, based on published literature, are also provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR Spectral Data

Solvent: CDCl₃ Standard: Tetramethylsilane (B1202638) (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 8.22 | d | 9.2 | 2H | Ar-H (ortho to NO₂) | [2] |

| 8.21 | d | 8.8 | 2H | Ar-H (ortho to NO₂) | [3] |

| 8.15 | d | 8.8 | 2H | Ar-H (ortho to NO₂) | [4] |

| 8.1 | d | 9.0 | 2H | Ar-H (ortho to NO₂) | [5] |

| 7.67 | d | 9.2 | 2H | Ar-H (meta to NO₂) | [2] |

| 7.66 | d | 9.0 | 2H | Ar-H (meta to NO₂) | |

| 7.65 | d | 8.8 | 2H | Ar-H (meta to NO₂) | [3] |

| 7.59 | d | 8.8 | 2H | Ar-H (meta to NO₂) | [4] |

| 7.55-7.57 | m | 2H | Ph-H | [2] | |

| 7.51-7.47 | m | 2H | Ph-H | [4] | |

| 7.37-7.40 | m | 3H | Ph-H | [2] | |

| 7.34-7.29 | m | 3H | Ph-H | [4] |

¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

| 146.96 | C-NO₂ | [2] |

| 145.99 | C-NO₂ | [4] |

| 141.3 | C-NO₂ | [3] |

| 132.26 | Ar-C | [2] |

| 132.6 | Ar-C | [3] |

| 131.83 | Ar-C | [2] |

| 131.25 | Ar-C | [4] |

| 130.83 | Ar-C | [4] |

| 130.26 | Ar-C | [2] |

| 129.27 | Ar-C | [2] |

| 129.26 | Ar-C | [4] |

| 128.53 | Ar-C | [2] |

| 128.26 | Ar-C | [4] |

| 127.52 | Ar-C | [4] |

| 123.64 | Ar-CH | [2] |

| 122.62 | Ar-CH | [4] |

| 122.08 | Ar-C | [2] |

| 121.10 | Ar-C | [4] |

| 94.69 | C≡C | [2] |

| 93.69 | C≡C | [4] |

| 87.53 | C≡C | [2] |

| 86.53 | C≡C | [4] |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3106, 3082, 3103 | C-H stretch (aromatic) | [2][5] |

| 2925 | C-H stretch | [2] |

| 2215 | C≡C stretch | [2][5] |

| 1591, 1580 | C=C stretch (aromatic) | [2][5] |

| 1510 | NO₂ asymmetric stretch | [2] |

| 1345, 1340, 1335 | NO₂ symmetric stretch | [2][5] |

| 1105 | C-N stretch | [2] |

| 858 | C-H bend (aromatic) | [2] |

| 764, 689 | C-H bend (aromatic) | [2] |

Mass Spectrometry (MS) Data

| m/z | Technique | Assignment | Reference |

| 223.0631 | HRMS (EI+) | [M]⁺ | [2] |

| 223.0633 | Calculated for C₁₄H₉NO₂ | [M]⁺ | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound, as adapted from the cited literature.

Synthesis: Sonogashira Coupling Reaction

A common method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6]

General Procedure:

-

A reaction vessel, such as a sealable tube or a two-neck round bottom flask, is charged with an aryl halide (e.g., 4-iodonitrobenzene or 1-bromo-4-nitrobenzene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Cs₂CO₃ or K₂CO₃).[6]

-

The vessel is evacuated and backfilled with an inert gas, such as argon or nitrogen.

-

A solvent (e.g., toluene (B28343) or methanol) is added, followed by the addition of phenylacetylene (B144264) and a ligand (e.g., N,N'-dimethylethylenediamine), if required.[7]

-

The reaction mixture is then heated, typically between 80°C and 135°C, for a specified period (e.g., 6 to 72 hours) and monitored by a technique like Thin Layer Chromatography (TLC).[3][7]

-

Upon completion, the mixture is cooled to room temperature, diluted with a solvent like dichloromethane, and filtered through a pad of silica (B1680970) gel.

-

The filtrate is concentrated, and the crude product is purified by flash chromatography on silica gel to yield this compound as a yellow solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3][5][6] The sample is dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2][5]

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.[2] Samples can be prepared as potassium bromide (KBr) pellets or analyzed neat.[2][5]

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using techniques such as electrospray ionization (ESI) or electron ionization (EI+).[2][8]

Visualizations

Sonogashira Coupling Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Caption: General workflow for Sonogashira coupling.

Structural Relationship of Reactants and Product

This diagram shows the structural transformation from the key reactants to the final product.

Caption: Reactants to product transformation.

References

An In-depth Technical Guide to the Sonogashira Coupling for the Synthesis of 1-Nitro-4-phenylethynyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sonogashira coupling reaction for the synthesis of 1-Nitro-4-phenylethynyl-benzene, a valuable building block in pharmaceutical and materials science. We present a detailed analysis of reaction conditions, a step-by-step experimental protocol, and a summary of relevant quantitative data.

Introduction to the Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions have made it a widely used method in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1]

The synthesis of this compound via Sonogashira coupling involves the reaction of a 4-halonitrobenzene (where the halogen is typically iodine or bromine) with phenylacetylene (B144264). The electron-withdrawing nitro group can influence the reactivity of the aryl halide.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) species oxidatively adds to the aryl halide (e.g., 4-iodonitrobenzene) to form a palladium(II) intermediate.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.

The Copper Cycle:

-

Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne (phenylacetylene). In the presence of a base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide species.

-

Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium(II) intermediate.

Copper-free Sonogashira coupling protocols have also been developed, where the palladium catalyst alone facilitates the activation of the alkyne.[2]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Sonogashira coupling synthesis of this compound and related reactions.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | Pd(OAc)2 / DABCO | - | - | - | - | High TON | [2] |

| 4-Nitrobromobenzene | Pd(II) nitroaryl complexes | - | - | - | - | - | [3] |

| Aryl Halide | PdCl2(PPh3)2 | TBAF·3H2O | Solvent-free | 80 | - | - | [4] |

| Aryl Halide | Ni NPs-rGO / CuI | K2CO3 | NMP | 120 | 4 | 93 | [5] |

| 1-Iodo-2-methyl-4-nitrobenzene | Pd on alumina (B75360) / Cu2O on alumina | - | THF-DMA (9:1) | 80 | - | - | [6] |

| Aryl Iodide | Pd/CuFe2O4 MNPs | K2CO3 | EtOH | 70 | 3 | 84 | [7] |

| Aryl Iodide | Pd(0)@TpPa-1 | K2CO3 | MeOH | 105 | 6 | 74 | [8] |

TON: Turnover Number; NMP: N-methyl-2-pyrrolidone; THF: Tetrahydrofuran; DMA: Dimethylacetamide; EtOH: Ethanol; MeOH: Methanol.

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of this compound based on literature procedures.

Nickel-Catalyzed Sonogashira Coupling of an Aryl Halide with Phenylacetylene[5]

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1 mmol)

-

Phenylacetylene (1.5 mmol)

-

Potassium Carbonate (K2CO3) (3 mmol)

-

Copper(I) Iodide (CuI) (0.08 mmol)

-

Nickel nanoparticles supported on reduced graphene oxide (Ni NPs-rGO) (25 mg, 0.15 mmol Ni)

-

N-methyl-2-pyrrolidone (NMP) (5 mL)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Water

Procedure:

-

In a round-bottom flask, combine the aryl halide (1 mmol), phenylacetylene (1.5 mmol), K2CO3 (3 mmol), and CuI (0.08 mmol).

-

Add a suspension of Ni NPs-rGO (25 mg) in NMP (5 mL) to the flask.

-

Stir the reaction mixture at 120 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture using an external magnet.

-

Pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and dry over anhydrous Na2SO4.

-

Concentrate the organic phase under vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to obtain this compound.

Palladium-Catalyzed Copper- and Solvent-Free Sonogashira Coupling[4]

Materials:

-

Aryl halide (e.g., 1-iodo-4-nitrobenzene) (0.5 mmol)

-

Phenylacetylene (0.6 mmol)

-

PdCl2(PPh3)2 (3 mol%)

-

Tetrabutylammonium fluoride (B91410) trihydrate (TBAF·3H2O) (3 equiv)

-

Ether

-

Water

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine the aryl halide (0.5 mmol), phenylacetylene (0.6 mmol), PdCl2(PPh3)2 (3 mol%), and TBAF·3H2O (3 equiv).

-

Stir the mixture under a nitrogen atmosphere at 80 °C for the required time until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, wash the mixture with water.

-

Extract the product with ether.

-

Evaporate the solvent from the combined organic layers.

-

Purify the residue by flash column chromatography using a hexane/ethyl acetate eluent system to afford this compound.

Visualizing the Process

Sonogashira Coupling Catalytic Cycle

Caption: Simplified Catalytic Cycle of Sonogashira Coupling

Experimental Workflow for Synthesis and Purification

Caption: General Experimental Workflow

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. A variety of catalytic systems, including both traditional palladium/copper and more modern nickel-based or copper-free palladium systems, can be employed. The choice of reaction conditions, such as the aryl halide, catalyst, base, and solvent, can be tailored to optimize the yield and reaction time. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

References

Theoretical and Experimental Insights into 1-Nitro-4-phenylethynyl-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and experimental studies of 1-Nitro-4-phenylethynyl-benzene, a molecule of interest in materials science and medicinal chemistry. This document details the synthetic protocols, physicochemical properties, and spectroscopic characterization of the compound. Furthermore, it explores the theoretical underpinnings of its electronic structure and potential nonlinear optical (NLO) properties, drawing upon computational studies of analogous molecules. This guide is intended to be a valuable resource for researchers engaged in the study and application of novel aromatic compounds.

Introduction

This compound is a diarylalkyne derivative characterized by a nitro group, a potent electron-withdrawing group, and a phenylethynyl moiety connected to a central benzene (B151609) ring. This push-pull electronic structure imparts unique properties to the molecule, making it a subject of interest for its potential applications in nonlinear optics, as a building block in organic synthesis, and in the development of novel therapeutic agents.[1] This guide synthesizes the available experimental data and provides a theoretical framework for understanding the structure-property relationships of this compound.

Synthesis and Purification

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This well-established method involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[2]

Experimental Protocol: Sonogashira Coupling Reaction

A detailed protocol for the synthesis of this compound is as follows:

Materials:

-

1-Iodo-4-nitrobenzene

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Copper(I) cocatalyst (e.g., CuI)

-

Base (e.g., K₂CO₃, Et₃N, Dabco)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dry MeOH, THF)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide (1-iodo-4-nitrobenzene, 1 mmol), the palladium catalyst (e.g., 0.01-2 mol%), and the copper(I) cocatalyst (e.g., 0.08 mmol).

-

Add the base (e.g., K₂CO₃, 3 mmol) and the solvent (e.g., NMP, 5 mL).

-

Purge the reaction vessel with an inert gas (nitrogen or argon) for 20-30 minutes.

-

Add the terminal alkyne (phenylacetylene, 1.5 mmol) to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the required duration (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the organic product with a suitable solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).[1]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

Purification Protocol: Column Chromatography

The crude product is typically purified by column chromatography on silica (B1680970) gel.

Procedure:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[1]

-

Collect fractions and monitor by TLC to isolate the pure this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the experimentally determined physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NO₂ | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| Melting Point | 106-110 °C | [1][5] |

| Appearance | Light yellow solid | [1][5] |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 8.22 | d | 9.2 | 2H, Ar-H (ortho to NO₂) | [5] |

| 8.1 | d | 9.0 | 2H, Ar-H (ortho to NO₂) | [6] |

| 7.8 | d | 8.8 | 2H, Ar-H (meta to NO₂) | [6] |

| 7.67 | d | 9.2 | 2H, Ar-H (meta to NO₂) | [5] |

| 7.55-7.57 | m | - | 2H, Ar-H (phenyl) | [5] |

| 7.5 | m | - | 2H, Ar-H (phenyl) | [6] |

| 7.37-7.40 | m | - | 3H, Ar-H (phenyl) | [5] |

| 7.3 | m | - | 3H, Ar-H (phenyl) | [6] |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 146.96 | C-NO₂ | [5] |

| 145.99 | C-NO₂ | [7] |

| 145.0 | C-NO₂ | [6] |

| 132.26 | Ar-C | [5] |

| 131.83 | Ar-C | [5] |

| 131.25 | Ar-C | [7] |

| 130.83 | Ar-C | [7] |

| 130.26 | Ar-C | [5] |

| 130.2 | Ar-C | [6] |

| 129.27 | Ar-C | [5] |

| 129.26 | Ar-C | [7] |

| 128.7 | Ar-C | [6] |

| 128.53 | Ar-C | [5] |

| 128.26 | Ar-C | [7] |

| 127.52 | Ar-C | [7] |

| 127.1 | Ar-C | [6] |

| 126.3 | Ar-C | [6] |

| 124.6 | Ar-C | [6] |

| 123.64 | Ar-C | [5] |

| 123.6 | Ar-C | [7] |

| 122.8 | Ar-C | [6] |

| 122.08 | Ar-C | [5] |

| 121.10 | Ar-C | [7] |

| 120.2 | Ar-C | [6] |

| 94.69 | C≡C | [5] |

| 93.7 | C≡C | [6] |

| 93.69 | C≡C | [7] |

| 87.53 | C≡C | [5] |

| 86.53 | C≡C | [7] |

| 86.3 | C≡C | [6] |

Table 4: Infrared (IR) Spectroscopic Data (neat or KBr)

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3106, 3082 | C-H stretching (aromatic) | [5][6] |

| 2215 | C≡C stretching | [5][6] |

| 1591, 1580 | C=C stretching (aromatic) | [5][6] |

| 1510 | NO₂ asymmetric stretching | [5] |

| 1345, 1340 | NO₂ symmetric stretching | [5][6] |

| 1115, 1105 | C-N stretching | [5][6] |

| 858 | C-H bending (out-of-plane) | [5] |

| 764, 689 | C-H bending (out-of-plane) | [5] |

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

For solid samples, the KBr pellet method is commonly used.

-

Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for a neat sample, place a small amount of the solid directly on the ATR crystal of the FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Theoretical Studies

While specific computational studies for this compound are not extensively available in the reviewed literature, its electronic and optical properties can be inferred from theoretical analyses of analogous compounds. Density Functional Theory (DFT) is a powerful tool for such investigations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. For a push-pull system like this compound, the HOMO is expected to be localized on the more electron-rich phenylacetylene moiety, while the LUMO is anticipated to be centered on the electron-deficient nitrobenzene (B124822) part.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for intramolecular charge transfer, which is a desirable characteristic for nonlinear optical materials. For nitrobenzene, a related compound, the HOMO-LUMO gap has been calculated at the B3LYP/6-311+G(d,p) level of theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For this compound, the MEP map is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potentials (blue regions) are expected around the hydrogen atoms of the aromatic rings, suggesting these are sites for nucleophilic attack. The π-system of the aromatic rings and the alkyne bond would likely show a region of intermediate potential.

Nonlinear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer, such as this compound, often exhibit large nonlinear optical responses. The key parameter for second-order NLO activity is the first hyperpolarizability (β). The presence of the strong electron-donating (phenylethynyl) and electron-withdrawing (nitro) groups connected by a π-conjugated system is a classic design strategy for enhancing β. While specific calculated values for this compound are not available in the surveyed literature, studies on similar donor-acceptor substituted stilbene (B7821643) and tolan derivatives have shown significant NLO activity. Theoretical calculations, often using DFT methods, are instrumental in predicting these properties and guiding the design of new NLO materials.

Visualized Workflows

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the general experimental workflows for its synthesis and characterization.

Caption: A flowchart of the synthesis and purification process for this compound.

Caption: A workflow diagram for the spectroscopic characterization of this compound.

Conclusion

This technical guide has consolidated the available experimental data and provided a theoretical framework for this compound. The synthetic and characterization protocols outlined herein offer a practical guide for researchers working with this compound. While specific computational data for this molecule is an area for future investigation, the theoretical principles discussed provide a solid basis for understanding its electronic and potential nonlinear optical properties. The information presented is intended to facilitate further research and application of this compound in various scientific and technological fields.

References

- 1. rsc.org [rsc.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. This compound | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatility of 1-Nitro-4-phenylethynyl-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-4-phenylethynyl-benzene is a versatile aromatic compound characterized by a benzene (B151609) ring substituted with a nitro group and a phenylethynyl group.[1] Its unique electronic properties and reactive functionalities make it a valuable building block in a wide array of chemical applications, ranging from organic synthesis and medicinal chemistry to materials science and the production of dyes and pigments.[1] This technical guide provides an in-depth review of the synthesis, applications, and key experimental protocols involving this compound, with a focus on quantitative data and visual representations of workflows and logical relationships.

Synthesis of this compound